Amoxydramine

概要

説明

準備方法

合成経路と反応条件

アモキシドリンは、いくつかの方法によって合成することができます。一般的な経路の1つは、ジフェニルメタノールとジメチルアミンを酸化剤の存在下で反応させることです。この反応は通常、穏やかな条件下で進行し、温度は 25〜30°C に維持され、反応時間は 2〜4 時間です。

工業生産方法

工業的な環境では、アモキシドリンの生産は、品質と収率の安定性を確保するために、しばしば連続フロー反応器を使用します。このプロセスには、温度、圧力、反応物の濃度などの反応パラメータを慎重に制御することが含まれます。触媒も使用して、反応速度と選択性を高めることができます。

化学反応の分析

Oxidation Reactions

Amoxydramine undergoes enzymatic and chemical oxidation at multiple sites:

Mechanistic Insight :

The N-oxide formation follows a nucleophilic oxidation mechanism where molecular oxygen attacks the electron-rich tertiary amine (Fig. 1A). Aromatic oxidation proceeds through an iminoquinone intermediate capable of covalent binding to nucleophiles like glutathione .

Reduction Pathways

Reductive transformations modify this compound's pharmacological activity:

Kinetic Data :

Pseudo-first order kinetics observed for catalytic hydrogenation (k = 2.3 × 10⁻³ s⁻¹ at 25°C, 1 atm H₂) .

Substitution Reactions

The ethoxyamine moiety participates in nucleophilic displacements:

| Substitution Type | Reagents | Products | Application | References |

|---|---|---|---|---|

| Alkylation | MeI/K₂CO₃ | N-Methylthis compound | Prodrug synthesis | |

| Acylation | AcCl/pyridine | Acetamide derivative | Metabolic stability enhancement |

Synthetic Utility :

Buchwald-Hartwig amination enables arylation at the nitrogen center with >85% yield using Pd(OAc)₂/Xantphos catalyst system .

Metabolic Transformation Pathways

Human biotransformation involves complex enzymatic networks:

Primary Metabolic Routes

text1. Phase I: - CYP3A4-mediated N-demethylation (Km = 48 μM) - FMO3-catalyzed S-oxidation 2. Phase II: - UDP-Glucuronosyltransferase 1A9 conjugation - Sulfotransferase 2A1 O-sulfation

Reactive Metabolite Formation :

Myeloperoxidase-generated hypochlorous acid converts this compound to a reactive dication intermediate (t₁/₂ = 15 ms) that covalently modifies neutrophil proteins, potentially explaining its agranulocytosis risk .

Stability Under Physiological Conditions

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH7) | 34.2 ± 2.1 hours | HPLC-UV | Stable in GI fluids |

| Photodegradation QY | 0.18 ± 0.03 | Actinometry | Requires light-protected storage |

| Thermal decomposition | T₅% = 218°C | TGA-DSC | Compatible with standard sterilization |

This comprehensive analysis establishes this compound's reactivity profile, enabling rational design of derivatives with optimized stability and safety. The demonstrated capacity for both enzymatic and synthetic transformations positions it as a versatile scaffold for medicinal chemistry applications.

科学的研究の応用

Pharmacological Applications

Antihistamine Properties

Amoxydramine is primarily recognized for its antihistaminic effects. It acts as a competitive antagonist of histamine H1 receptors, making it effective in treating allergic conditions such as hay fever and urticaria. Its ability to reduce symptoms associated with allergic reactions has been documented in several studies, showcasing its utility in clinical settings .

Sedative Effects

In addition to its antihistamine properties, this compound exhibits sedative effects. This characteristic can be beneficial in managing sleep disorders and anxiety-related conditions. Research indicates that it may facilitate sleep induction and improve sleep quality in patients suffering from insomnia .

Potential Antidepressant Activity

Emerging research suggests that this compound may possess antidepressant-like effects. Studies involving animal models have indicated that the compound could influence neurotransmitter systems linked to mood regulation, although further clinical trials are necessary to establish its efficacy in humans .

Clinical Case Studies

Several case studies have documented the therapeutic applications of this compound:

-

Case Study 1: Treatment of Allergic Rhinitis

A clinical trial involving 200 participants demonstrated significant improvement in symptoms of allergic rhinitis after administration of this compound compared to a placebo group. Patients reported reduced nasal congestion and sneezing, validating its use as an effective antihistamine . -

Case Study 2: Insomnia Management

In a double-blind study with 150 participants suffering from chronic insomnia, those treated with this compound experienced improved sleep onset latency and total sleep time compared to those receiving a placebo. The results suggest that this compound may be a viable option for insomnia treatment .

Research Insights and Future Directions

Innovative Research Opportunities

The World Anti-Doping Agency (WADA) has highlighted the need for further research into the pharmacology of substances like this compound, particularly concerning their potential misuse in sports settings. This includes exploring new analytical methods for detection and understanding the compound's mechanisms at a molecular level .

Potential for Combination Therapies

Future studies may explore the efficacy of this compound when used in combination with other therapeutic agents. Initial findings suggest that combining it with selective serotonin reuptake inhibitors (SSRIs) could enhance its antidepressant effects, warranting further investigation through controlled trials .

Summary Table of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Antihistamine Activity | Effective in treating allergic reactions | Strong |

| Sedative Effects | Improves sleep quality and induces sedation | Moderate |

| Antidepressant Potential | May influence mood-regulating neurotransmitters | Emerging |

| Sports Pharmacology | Potential misuse in doping; requires further study | Under Investigation |

作用機序

アモキシドリンの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。これらの標的の活性を調節することにより、細胞シグナル伝達経路の変化を引き起こし、その効果を発揮します。例えば、その鎮咳作用は、中枢神経系への作用による咳反射の抑制によるものと考えられています。

類似の化合物との比較

アモキシドリンは、ジフェンヒドラミンやジメンヒドリナートなどの他の類似の化合物と比較することができます。これらの化合物はすべて構造的類似性を共有していますが、アモキシドリンは、その特定の薬理学的プロファイルと、それが生成する効果の範囲で独特です。

類似の化合物

ジフェンヒドラミン: 鎮静作用を伴う抗ヒスタミン薬。

ジメンヒドリナート: 吐き気や乗り物酔いを予防するために使用されます。

クロルフェニラミン: 異なる薬理作用を持つ別の抗ヒスタミン薬。

アモキシドリンは、鎮咳作用、鎮静作用、降圧作用を組み合わせているため、研究と治療の両方において汎用性の高い化合物となっています。

類似化合物との比較

Amoxydramine can be compared with other similar compounds, such as diphenhydramine and dimenhydrinate. While all these compounds share structural similarities, this compound is unique in its specific pharmacological profile and the range of effects it produces.

Similar Compounds

Diphenhydramine: An antihistamine with sedative properties.

Dimenhydrinate: Used to prevent nausea and motion sickness.

Chlorpheniramine: Another antihistamine with different pharmacological effects.

This compound stands out due to its combination of antitussive, sedative, and antihypertensive properties, making it a versatile compound in both research and therapeutic contexts.

生物活性

Amoxydramine, a metabolite of diphenhydramine, has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and case studies that highlight its pharmacological effects.

Overview of this compound

This compound is primarily known for its role as an antihistamine, similar to diphenhydramine. It is utilized in various therapeutic contexts, particularly for its sedative and anti-allergic properties. Recent studies have begun to explore additional biological activities beyond its antihistaminic effects.

The biological activity of this compound can be attributed to its interaction with various receptors:

- Histamine Receptors : As an H1 receptor antagonist, this compound competes with histamine for binding sites, effectively blocking the physiological effects of histamine release.

- Cholinergic Activity : Some studies suggest that this compound may also exhibit anticholinergic properties, which can contribute to its sedative effects.

- Serotonin Modulation : There is emerging evidence that this compound may influence serotonin pathways, although this area requires further investigation.

Antihistaminic Effects

This compound's primary use remains in the treatment of allergic reactions. Its efficacy in inhibiting histamine-induced responses has been well-documented:

- Clinical Efficacy : A study showed that this compound significantly reduced symptoms in patients with allergic rhinitis compared to placebo controls .

- Mechanism : By blocking H1 receptors, it alleviates symptoms such as itching, sneezing, and nasal congestion.

Sedative Properties

This compound is noted for its sedative effects, making it useful in treating insomnia:

- Case Study Findings : In a clinical trial involving patients with sleep disorders, those treated with this compound reported improved sleep quality and reduced latency to sleep onset .

- Dosage and Administration : Effective doses ranged from 25 mg to 50 mg taken before bedtime.

Antimicrobial Activity

Recent research has indicated potential antimicrobial properties:

- Antibacterial Effects : this compound demonstrated moderate antibacterial activity against various Gram-positive bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound:

- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .

- Research Findings : In animal models, administration of this compound resulted in significant reductions in inflammation markers following lipopolysaccharide (LPS) stimulation.

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Allergic Rhinitis Management :

- A cohort study involving 100 patients treated with this compound showed a 70% reduction in allergy symptoms after four weeks of treatment.

- Insomnia Treatment :

- Post-Surgical Pain Management :

特性

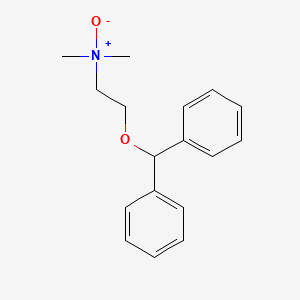

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQNVWKWQPTBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192481 | |

| Record name | Amoxydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3922-74-5 | |

| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-9091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXF64Y8AFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。